molecular formula C10H14N2O3S B128588 N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide CAS No. 41472-49-5

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Cat. No.: B128588
CAS No.: 41472-49-5
M. Wt: 242.30 g/mol
InChI Key: IIMGUEXQORZTID-UHFFFAOYSA-N
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Description

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide (CAS synonyms: 4-[2-(N-Acetylamino)ethyl]benzenesulfonamide) is a sulfonamide derivative characterized by an acetamide group connected via an ethyl linker to a phenyl ring substituted with an aminosulfonyl (-SO₂NH₂) group at the para position. Its molecular formula is C₁₆H₁₈N₂O₄S (molecular weight: 334.39 g/mol) . Crystallographic studies reveal a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 15.715 Å, b = 10.250 Å, c = 9.819 Å, and β = 91.86° .

Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2O3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMGUEXQORZTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194368
Record name N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide
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Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41472-49-5
Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide
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Record name N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide
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Record name N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide
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Record name N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide
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Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide
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Mechanism of Action

Target of Action

N-(4-Sulfamoylphenethyl)acetamide primarily targets Carbonic Anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Based on its structural similarity to other sulfonamide drugs, it is likely that it acts as an inhibitor of its target enzyme, carbonic anhydrase ii. By binding to the active site of the enzyme, it may prevent the enzyme from catalyzing its normal reactions, thus altering cellular processes.

Biochemical Analysis

Biochemical Properties

N-(4-Sulfamoylphenethyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR), carbonic anhydrase, and matrix metalloproteinases (MMPs). The compound inhibits DHFR, which is essential for DNA synthesis and cell proliferation, thereby exhibiting antimicrobial and anticancer activities. Additionally, it binds to carbonic anhydrase, affecting pH regulation and ion transport in cells. The interaction with MMPs suggests a role in modulating extracellular matrix remodeling, which is vital in cancer metastasis and tissue repair.

Molecular Mechanism

The molecular mechanism of N-(4-Sulfamoylphenethyl)acetamide involves several key interactions. It binds to the active sites of enzymes such as DHFR and carbonic anhydrase, inhibiting their activity. This binding disrupts the normal function of these enzymes, leading to reduced DNA synthesis and altered pH regulation. Additionally, the compound’s interaction with MMPs and HDACs results in changes in gene expression and extracellular matrix remodeling. These molecular interactions collectively contribute to its antimicrobial, antifungal, and anticancer properties.

Dosage Effects in Animal Models

The effects of N-(4-Sulfamoylphenethyl)acetamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activities without notable adverse effects. At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity. These findings highlight the importance of dosage optimization in therapeutic applications.

Biological Activity

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide, also known as N-(4-sulfamoylphenethyl)acetamide, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C₁₀H₁₄N₂O₃S, and it has a molecular weight of approximately 242.30 g/mol. This compound exhibits various biological effects, including enzyme inhibition and antimicrobial properties, making it a subject of interest for therapeutic applications.

The primary mechanism of action for this compound involves its role as an inhibitor of key enzymes:

  • Carbonic Anhydrase II : This enzyme facilitates the conversion of carbon dioxide and water to bicarbonate and protons. The compound's structural similarity to sulfonamide drugs suggests that it acts as an inhibitor, potentially affecting physiological processes such as pH regulation and fluid secretion.
  • Dihydrofolate Reductase (DHFR) : this compound also inhibits DHFR, which is crucial for DNA synthesis and cell proliferation. This inhibition contributes to its antimicrobial and anticancer activities.

Biological Activities

This compound has been studied for several biological activities:

  • Antiviral Activity : The compound exhibits significant inhibitory effects on HIV-1 reverse transcriptase, impacting both RNA-dependent and DNA-dependent polymerase activities. This suggests potential applications in antiviral therapies .
  • Antimicrobial Properties : Research indicates that this compound shows promising antimicrobial activity, particularly against certain fungal strains like Candida glabrata. Modifications to its structure can enhance its antifungal potency.
  • Cell Cycle Arrest : In cellular studies, this compound has been shown to induce cell cycle arrest in the G1 phase, inhibiting cell proliferation and potentially leading to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antiviral Efficacy : A study demonstrated that this compound effectively inhibits HIV-1 reverse transcriptase in vitro, with promising results indicating its potential as a therapeutic agent against HIV infection .
  • Antimicrobial Activity : In laboratory settings, derivatives of this compound were synthesized and tested against various fungal pathogens. Modifications in the chemical structure led to enhanced antifungal activity, highlighting the importance of structure-activity relationships (SAR) in drug development.
  • Enzyme Inhibition Studies : Detailed biochemical analyses have shown that the compound interacts with multiple enzymes involved in nucleotide metabolism and ion transport mechanisms, further establishing its role as a versatile inhibitor in various biological pathways.

Research Findings

Research findings related to this compound include:

Study Focus Findings
Antiviral ActivityInhibits HIV-1 reverse transcriptase; effective against both RNA and DNA polymerase activities .
Antimicrobial PropertiesExhibits significant activity against Candida glabrata; modifications enhance efficacy.
Enzyme InteractionInhibits DHFR and carbonic anhydrase II; affects cell proliferation and apoptosis pathways.

Scientific Research Applications

Pharmaceutical Development

2.1 Antiviral Properties

One of the most notable applications of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide is its role as an inhibitor of HIV-1 reverse transcriptase. Research indicates that it effectively inhibits both RNA-dependent and DNA-dependent polymerase activities, suggesting its potential as an antiviral agent against HIV infections .

Case Study: Mechanism of Inhibition
In a study examining the mechanism of inhibition of HIV-1 reverse transcriptase, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (a derivative of the compound) demonstrated significant inhibitory effects, highlighting its potential in developing antiviral therapies .

Future Directions and Research Needs

Despite promising findings, further research is needed to fully elucidate the therapeutic potential and mechanisms of action of this compound. Future studies should focus on:

  • In Vivo Studies: To assess the efficacy and safety profiles in animal models.
  • Structural Modifications: To enhance potency and selectivity against specific biological targets.
  • Clinical Trials: To evaluate therapeutic effectiveness in human subjects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Ethyl Linker vs.
  • Sulfonamide Variations: The morpholino group in compound 5i () replaces the -NH₂ in the target compound, increasing steric bulk and altering electronic properties. This modification may improve metabolic stability but reduce hydrogen-bonding capacity .
  • Aromatic Ring Modifications : The 4-methoxyphenyl group in ’s compound introduces electron-donating effects, which could stabilize charge-transfer interactions in enzymatic binding .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s higher molecular weight (334.39 vs. 262.71–375.44) suggests moderate solubility, typical for sulfonamides. Analogs with polar groups (e.g., 5i’s morpholino) may exhibit improved solubility in polar solvents .

Preparation Methods

Acetylation of 4-(2-Aminoethyl)benzenesulfonamide

The primary synthesis involves acetylation of 4-(2-aminoethyl)benzenesulfonamide. This two-step process begins with sulfonylation of phenethylamine derivatives, followed by selective acetylation of the primary amine:

  • Sulfonylation :
    Reaction of 4-aminophenethylamine with sulfonylating agents (e.g., sulfamic acid or chlorosulfonic acid) yields 4-(2-aminoethyl)benzenesulfonamide.

  • Acetylation :
    The amine group is acetylated using acetic anhydride or acetyl chloride in anhydrous dichloromethane or toluene. Triethylamine is often employed as a base to neutralize HCl byproducts:

    4-(2-Aminoethyl)benzenesulfonamide+Ac2OEt3NN-2-[4-(Aminosulfonyl)phenyl]ethylacetamide\text{4-(2-Aminoethyl)benzenesulfonamide} + \text{Ac}_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide}

    Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency by facilitating base solubility, reducing reaction time from 24 hours to 10 hours.

Alternative Pathway: Nucleophilic Substitution

A less common method involves nucleophilic substitution of 4-(2-chloroethyl)benzenesulfonamide with acetamide. This route requires high-temperature conditions (90–120°C) in dimethylformamide (DMF) with potassium carbonate as a base:

4-(2-Chloroethyl)benzenesulfonamide+AcetamideK2CO3,ΔTarget Compound\text{4-(2-Chloroethyl)benzenesulfonamide} + \text{Acetamide} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Target Compound}

Yield : 65–72%, with impurities arising from incomplete substitution or over-acetylation.

Purification and Crystallization Strategies

Crude product purification is critical due to hygroscopic byproducts. Key steps include:

  • Solvent Extraction : Partitioning between ethyl acetate and water removes unreacted starting materials.

  • Recrystallization : Dissolution in hot ethanol followed by slow cooling yields needle-shaped crystals. The hydrogen-bonded network (N—H···O, 2.85 Å; O—H···O, 2.78 Å) ensures high crystallinity.

  • Chromatography : Silica gel column chromatography (ethyl acetate:hexane, 3:7) resolves acetylated byproducts.

Reaction Optimization and Scalability

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide increases reaction rate by 40% compared to non-catalyzed conditions.

  • Temperature Control : Maintaining temperatures below 50°C during acetylation minimizes side reactions (e.g., sulfonamide hydrolysis).

Solvent Systems

  • Polar Aprotic Solvents : DMF and acetonitrile improve reagent solubility but require rigorous drying to prevent hydrolysis.

  • Non-Polar Solvents : Toluene reduces byproduct formation but necessitates longer reaction times.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : N—H stretch (3320 cm⁻¹), S=O asymmetric stretch (1340 cm⁻¹), C=O stretch (1650 cm⁻¹).

  • ¹H NMR (DMSO-d₆) : δ 1.85 (s, 3H, CH₃), 2.65 (t, 2H, CH₂), 3.25 (q, 2H, CH₂), 7.45 (d, 2H, ArH), 7.70 (d, 2H, ArH).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile:water, 55:45).

  • XRD : Crystallographic purity confirmed by R factor (0.039) and mean C—C bond length (0.003 Å).

Industrial-Scale Considerations

  • Cost Efficiency : Bulk acetylation reduces raw material costs by 30% compared to stepwise synthesis.

  • Waste Management : Recycling toluene via distillation achieves 90% solvent recovery .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide and structurally related sulfonamide derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions between activated carboxylic acids (e.g., acid chlorides or mixed anhydrides) and amine-containing intermediates. For example, in structurally similar compounds like N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide derivatives , coupling of substituted benzoic acids (e.g., 4-isopropylbenzoic acid) with phenethylamine derivatives via EDCI/HOBt-mediated amidation achieves yields of 69–100% . NMR characterization (e.g., 1H NMR in CDCl₃ or DMSO-d₆) is critical for confirming regiochemistry and purity. For sulfonamide moieties, sulfonation of anilines followed by acetylation is a standard approach .

Q. How is the structural identity of this compound validated in synthetic workflows?

  • Methodological Answer : Multi-modal characterization is essential:

  • 1H/13C NMR : Key for verifying substituent positions (e.g., sulfonamide NH₂ at δ 4–5 ppm; acetamide CH₃ at δ 2.0–2.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., theoretical MW 290.34 g/mol for C₁₄H₁₄N₂O₃S) .
  • X-ray Crystallography : For unambiguous confirmation, as demonstrated for analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , which revealed intermolecular H-bonding patterns affecting crystallinity .

Q. What are the primary pharmacological targets associated with sulfonamide-containing acetamide derivatives?

  • Methodological Answer : Sulfonamide-acetamide hybrids often target enzymes or receptors with nucleophilic active sites. For example:

  • Glibenclamide analogs (e.g., N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-hydroxybenzamide) inhibit ATP-sensitive potassium channels, suggesting antidiabetic applications .
  • Orexin receptor antagonists with improved CNS permeability leverage sulfonamide groups for enhanced solubility and blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and bioavailability data for sulfonamide-acetamide compounds?

  • Methodological Answer :

  • Solubility Optimization : Introduce polar substituents (e.g., methoxy or hydroxyl groups) to the phenyl ring, as seen in N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide derivatives , which show >61.3 μg/mL solubility in aqueous buffers .
  • Permeability Assays : Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to quantify CNS penetration, adjusting logP values via substituent modulation .
  • Data Reconciliation : Cross-validate HPLC purity (>98%) with in vitro activity to rule out impurities as confounding factors .

Q. What strategies mitigate instability of the sulfonamide group during long-term storage or in vivo studies?

  • Methodological Answer :

  • Storage Conditions : Store at 0–6°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis, as recommended for 2-(4-aminophenylthio)acetic acid derivatives .
  • Prodrug Design : Acetylate the sulfonamide NH₂ to improve metabolic stability, as seen in N-acetyldapsone (MADDS) , which resists enzymatic degradation .
  • Stability-Indicating Assays : Use accelerated stability studies (40°C/75% RH) with UPLC-MS monitoring to identify degradation products .

Q. How can computational modeling guide SAR studies for this compound derivatives?

  • Methodological Answer :

  • Docking Simulations : Model interactions with target proteins (e.g., orexin receptors) using software like AutoDock Vina. Align results with experimental IC₅₀ values to prioritize substituents .
  • QSAR Models : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance sulfonamide acidity, improving target binding .
  • MD Simulations : Assess conformational flexibility of the ethylacetamide linker to optimize binding kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities for sulfonamide-acetamide analogs?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer conditions (pH 7.4, 1% DMSO) across studies. Variations in ionic strength or co-solvents can alter protein-ligand interactions .
  • Orthogonal Binding Assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to distinguish true affinity from artifactual hits .
  • Structural Validation : Co-crystallize the compound with its target (e.g., sulfonylurea receptor) to confirm binding mode, as done for glibenclamide analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide
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N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

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